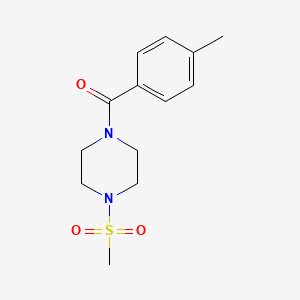
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine, also known as Ro 31-8220, is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective protein kinase C inhibitor and has been shown to have various biochemical and physiological effects.
Mechanism of Action
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 is a selective protein kinase C inhibitor. Protein kinase C is an enzyme that plays a key role in signal transduction pathways. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 binds to the regulatory domain of protein kinase C, preventing its activation. This inhibition of protein kinase C activity leads to a reduction in downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has several advantages for lab experiments. It is a selective protein kinase C inhibitor, which allows for the specific targeting of this enzyme. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 is also relatively easy to synthesize and has been optimized to produce high yields and purity. However, there are also limitations to the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in lab experiments. It has been shown to have off-target effects and may inhibit other enzymes besides protein kinase C. Additionally, 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220. One area of interest is the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment in vivo. Another area of interest is the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and further studies could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the study of signal transduction pathways and the role of protein kinase C in these pathways.
Conclusion:
In conclusion, 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 is a compound that has been extensively studied for its potential use in scientific research. It is a selective protein kinase C inhibitor and has been shown to have various biochemical and physiological effects. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has several advantages for lab experiments, but there are also limitations to its use. Future studies could explore the potential of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the treatment of cancer and neurodegenerative diseases, as well as its role in signal transduction pathways.
Scientific Research Applications
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has been extensively studied for its potential use in scientific research. This compound is a selective protein kinase C inhibitor and has been shown to have various biochemical and physiological effects. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has been used in research on cancer, inflammation, and neurodegenerative diseases. It has also been used to study the role of protein kinase C in signal transduction pathways.
properties
IUPAC Name |
(4-methylphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-3-5-12(6-4-11)13(16)14-7-9-15(10-8-14)19(2,17)18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDYDQVAHTDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4746076.png)
![isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)

![5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4746097.png)
![3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)
![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)

![3-(4-methoxyphenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4746110.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4746118.png)